molecular formula C19H20Cl2N6 B2998538 N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179394-68-3

N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2998538
M. Wt: 403.31
InChI Key: JZGOLXAOFFKWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound has two phenyl groups attached to the triazine ring, one of which is substituted with a chlorine atom .


Molecular Structure Analysis

The presence of the triazine and pyrrolidine rings, along with the phenyl groups, would give this compound a complex three-dimensional structure. The chlorine atom would add to the polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the triazine and pyrrolidine rings, as well as the chlorine atom on the phenyl ring. These could potentially undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen and chlorine atoms would likely make the compound polar, affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds Researchers have synthesized and characterized a range of compounds with structural features similar to the specified triazine derivative, highlighting the compound's potential in developing new materials with unique properties. For example, studies on the synthesis of nitrogen heterocycles have explored their antioxidant and antitumor activities, suggesting the therapeutic and biomedical potential of such compounds (El-Moneim, El‐Deen, & El-Fattah, 2011). Additionally, research into aromatic polyamides and polyimides based on unsymmetrical diamines has revealed materials with high thermal stability and good solubility, indicating applications in high-performance materials engineering (Ghaemy, Nasab, & Alizadeh, 2010).

Organocatalysis and Chemical Reactions The synthesis and application of diamine derivatives in asymmetric Michael and Mannich reactions demonstrate the compound's utility in organocatalysis, contributing to the development of enantioselective synthetic methodologies (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016). This aspect underlines the compound's potential role in facilitating chemical transformations important for pharmaceutical synthesis and materials science.

Advanced Materials Development The exploration of polyimides and polyamides incorporating specific diamine units has highlighted their exceptional thermal stability, solubility, and mechanical properties. Such materials are promising for advanced applications in electronics, aerospace, and as components in high-performance polymers, showcasing the broad utility of compounds with triazine and diamine functionalities (Huang et al., 2017).

Future Directions

The potential biological activity of this compound makes it an interesting target for future research. Studies could be conducted to determine its biological activity and potential applications in medicine .

properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6.ClH/c20-14-8-10-16(11-9-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-12-4-5-13-26;/h1-3,6-11H,4-5,12-13H2,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOLXAOFFKWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

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